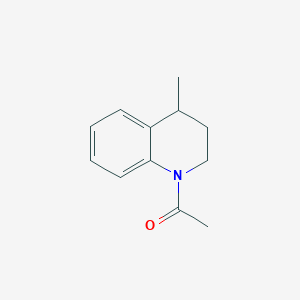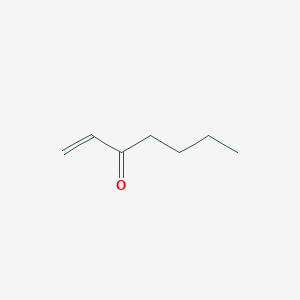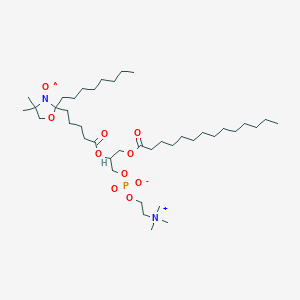
6-Dmpcsl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dmpcsl, also known as 6-(dimethylamino)-4-methylcoumarin-3-sulfonyl chloride, is a fluorescent labeling reagent used in biochemical and physiological research. It is commonly used to label proteins, peptides, and nucleic acids for detection and quantification purposes. In
Mécanisme D'action
The mechanism of action of 6-DmpcslDmpcsl involves the formation of a covalent bond between the labeling reagent and the target molecule. The labeling reagent contains a sulfonyl chloride group that reacts with the amino or thiol group of the target molecule. The resulting product is a fluorescently labeled molecule that can be detected and quantified using fluorescence-based techniques.
Effets Biochimiques Et Physiologiques
6-DmpcslDmpcsl labeling has minimal biochemical and physiological effects on the target molecule. The labeling reagent does not alter the structure or function of the target molecule, and the labeled molecule retains its biological activity. However, it is important to note that the labeling reagent may interfere with certain assays or experiments, and optimization of labeling conditions may be necessary.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-DmpcslDmpcsl for labeling include its high sensitivity, specificity, and stability. The labeling reagent is also relatively easy to use and can be used in a variety of fluorescence-based assays. However, there are also limitations to the use of 6-DmpcslDmpcsl. The labeling reagent may not be suitable for certain target molecules, and optimization of labeling conditions may be necessary. In addition, the labeling reagent may interfere with certain assays or experiments, and careful consideration of experimental design is necessary.
Orientations Futures
There are several future directions for the use of 6-DmpcslDmpcsl in scientific research. One direction is the development of new labeling reagents with improved sensitivity, specificity, and stability. Another direction is the use of 6-DmpcslDmpcsl in new fluorescence-based assays for the detection and quantification of biomolecules. Finally, the use of 6-DmpcslDmpcsl in live-cell imaging and in vivo studies may also be an area of future research.
Conclusion:
In conclusion, 6-DmpcslDmpcsl is a fluorescent labeling reagent used in biochemical and physiological research. Its high sensitivity, specificity, and stability make it a valuable tool for the detection and quantification of biomolecules. While there are limitations to its use, careful consideration of experimental design can overcome these limitations. The future of 6-DmpcslDmpcsl in scientific research is promising, with potential applications in new assays and in vivo studies.
Méthodes De Synthèse
The synthesis of 6-DmpcslDmpcsl involves the reaction of 6-Dmpcslchloro-4-methylcoumarin-3-sulfonyl chloride with dimethylamine. The reaction takes place in anhydrous tetrahydrofuran under reflux with the addition of triethylamine as a catalyst. The resulting product is a yellow-green powder that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
Applications De Recherche Scientifique
6-DmpcslDmpcsl is widely used in scientific research for labeling proteins, peptides, and nucleic acids. It is commonly used in fluorescence-based assays such as enzyme-linked immunosorbent assay (ELISA), western blotting, and flow cytometry. 6-DmpcslDmpcsl can also be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes.
Propriétés
Numéro CAS |
131483-46-0 |
|---|---|
Nom du produit |
6-Dmpcsl |
Formule moléculaire |
C40H78N2O10P |
Poids moléculaire |
778 g/mol |
InChI |
InChI=1S/C40H78N2O10P/c1-8-10-12-14-16-17-18-19-20-21-23-27-37(43)48-33-36(34-51-53(46,47)50-32-31-42(5,6)7)52-38(44)28-24-26-30-40(29-25-22-15-13-11-9-2)41(45)39(3,4)35-49-40/h36H,8-35H2,1-7H3 |
Clé InChI |
ZYCXVLAIMUIENS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC1(N(C(CO1)(C)C)[O])CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC1(N(C(CO1)(C)C)[O])CCCCCCCC |
Synonymes |
1-myristoyl-2-(6-(4,4-dimethyloxazolidine-N-oxyl)myristoyl)-3-phosphatidylcholine 6-DMPCSL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



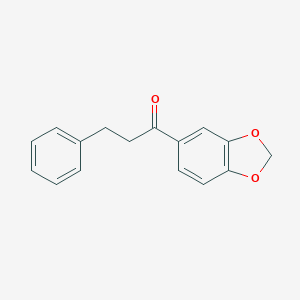
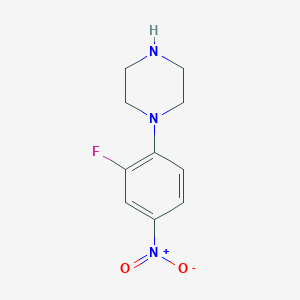
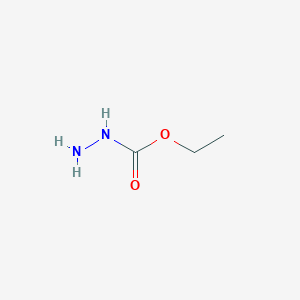
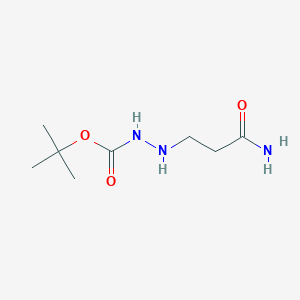
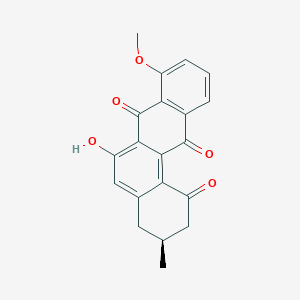
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)
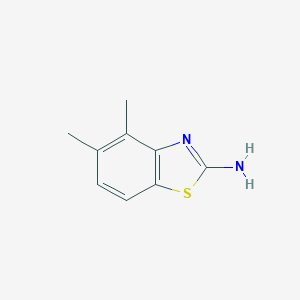
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)


